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Compound of Interest

Compound Name: (4-Methyl-furazan-3-yl)-acetic acid

Cat. No.: B101769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive overview of the synthesis and characterization of (4-
Methyl-furazan-3-yl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry

and materials science. The following sections detail a plausible synthetic route, purification

protocols, and methods for structural elucidation and purity assessment. The information is

intended to serve as a practical guide for researchers engaged in the synthesis and evaluation

of novel furazan derivatives.

Physicochemical Properties
The fundamental physicochemical properties of (4-Methyl-furazan-3-yl)-acetic acid are

summarized below.
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Property Value Reference

CAS Number 15323-69-0 [1]

Molecular Formula C₅H₆N₂O₃ [1]

Molecular Weight 142.11 g/mol [1]

Melting Point 83-84 °C [1]

Boiling Point 295.4±32.0 °C (Predicted) [1]

Proposed Synthesis Workflow
A potential synthetic pathway for (4-Methyl-furazan-3-yl)-acetic acid can be envisioned

starting from commercially available materials. The following diagram illustrates a logical multi-

step synthesis.
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Step 1: Oxime Formation

Step 2: Furazan Ring Formation

Step 3: Halogenation

Step 4: Cyanation

Step 5: Hydrolysis

Butane-2,3-dione

Butane-2,3-dione dioxime

  NaOAc, EtOH/H₂O, reflux

Hydroxylamine

3,4-Dimethylfurazan

  NaOH, heat

3-(Bromomethyl)-4-methylfurazan

  NBS, CCl₄, benzoyl peroxide, reflux

(4-Methyl-furazan-3-yl)-acetonitrile

  NaCN, DMSO

(4-Methyl-furazan-3-yl)-acetic acid

  aq. HCl, reflux

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of (4-Methyl-furazan-3-yl)-acetic acid.
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Experimental Protocols
The following protocols describe the proposed synthesis and characterization of the target

compound.

Synthesis of (4-Methyl-furazan-3-yl)-acetic acid
Materials:

Butane-2,3-dione

Hydroxylamine hydrochloride

Sodium acetate

Sodium hydroxide

N-Bromosuccinimide (NBS)

Benzoyl peroxide

Carbon tetrachloride (CCl₄)

Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO)

Hydrochloric acid (concentrated)

Ethanol

Diethyl ether

Magnesium sulfate (anhydrous)

Protocol:

Step 1: Synthesis of Butane-2,3-dione dioxime
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Dissolve butane-2,3-dione (1.0 eq) in a mixture of ethanol and water.

Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq) to the solution.

Reflux the mixture for 2-3 hours.

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the

product.

Filter the white solid, wash with cold water, and dry to obtain butane-2,3-dione dioxime.

Step 2: Synthesis of 3,4-Dimethylfurazan

Suspend butane-2,3-dione dioxime (1.0 eq) in an aqueous solution of sodium hydroxide

(10%).

Heat the mixture to 120-130 °C for 4-5 hours.

Cool the mixture and extract the product with diethyl ether.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove

the solvent under reduced pressure to yield 3,4-dimethylfurazan.

Step 3: Synthesis of 3-(Bromomethyl)-4-methylfurazan

Dissolve 3,4-dimethylfurazan (1.0 eq) in carbon tetrachloride.

Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.

Reflux the mixture for 4-6 hours under irradiation with a UV lamp.

Cool the mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate

solution and then brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to

obtain crude 3-(bromomethyl)-4-methylfurazan.

Step 4: Synthesis of (4-Methyl-furazan-3-yl)-acetonitrile
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Dissolve the crude 3-(bromomethyl)-4-methylfurazan (1.0 eq) in DMSO.

Carefully add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not

exceed 40 °C.

Stir the mixture at room temperature for 12-16 hours.

Pour the reaction mixture into ice water and extract with ethyl acetate.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate,

and concentrate to give (4-methyl-furazan-3-yl)-acetonitrile.

Step 5: Synthesis of (4-Methyl-furazan-3-yl)-acetic acid

Add concentrated hydrochloric acid to (4-methyl-furazan-3-yl)-acetonitrile (1.0 eq).

Reflux the mixture for 6-8 hours until TLC analysis indicates the disappearance of the

starting material.

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate.

Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to yield (4-Methyl-furazan-3-
yl)-acetic acid.

Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve 5-10 mg of the final product in 0.6 mL of deuterated chloroform (CDCl₃) or

dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or 500 MHz NMR

spectrometer.

¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on the same

instrument, acquiring a sufficient number of scans for a good signal-to-noise ratio.
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2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

Place a small amount of the solid product directly on the ATR crystal of the FT-IR

spectrometer.

Record the spectrum from 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and

negative ion modes to determine the molecular weight and fragmentation pattern.

Expected Characterization Data
The following table summarizes the expected spectroscopic data for (4-Methyl-furazan-3-yl)-
acetic acid based on its chemical structure.

Technique Expected Data

¹H NMR (400 MHz, CDCl₃)
δ (ppm): ~10-12 (br s, 1H, -COOH), ~3.8 (s, 2H,

-CH₂-), ~2.4 (s, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃)
δ (ppm): ~175 (-COOH), ~155 (C-furazan),

~145 (C-furazan), ~35 (-CH₂-), ~10 (-CH₃)

FT-IR (ATR, cm⁻¹)

~2500-3300 (broad O-H stretch), ~1700 (C=O

stretch), ~1550 (C=N stretch), ~1400-1450 (C-H

bend)

Mass Spec (ESI-) [M-H]⁻ at m/z 141.03

Potential Application Workflow: Biological
Screening
Given its structure as a heterocyclic carboxylic acid, (4-Methyl-furazan-3-yl)-acetic acid could

be evaluated as a potential bioactive molecule. The following workflow outlines a general
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screening process for drug development professionals.

Compound Synthesis
and Purification

In Vitro Primary Screening
(e.g., Enzyme Assays, Receptor Binding)

Hit Identification

In Vitro Secondary Screening
(Cell-based Assays, Cytotoxicity)

Lead Compound Selection

In Vivo Studies
(Animal Models)

Preclinical Development

Click to download full resolution via product page

Caption: General workflow for the biological screening of a novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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